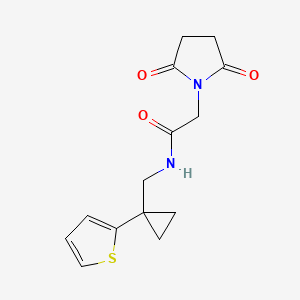

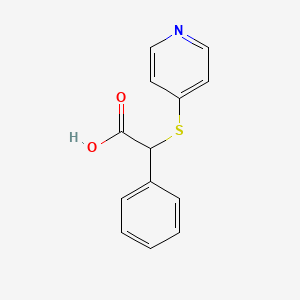

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, involves complex organic reactions, starting from chiral amino acids to introduce various alkyl and aryl substituents. This process aims to achieve compounds capable of adopting specific conformations for desired biological activities (Costello et al., 1991). Similarly, the synthesis of derivatives through modifications at the carbon adjacent to the amide nitrogen shows the depth of synthetic approaches in developing compounds with specific chemical properties (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis involves studying the compound's conformational preferences and how substituents' positioning influences its biological activities. For instance, compounds with specific conformations can exhibit potent biological activities, as seen in opioid agonists' development (Costello et al., 1991). Such analyses are crucial for understanding the relationship between structure and function in chemical compounds.

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can be diverse, including reactions under specific conditions to introduce or modify functional groups, alter the core structure, or improve the compound's biological activities. The reactivity of such compounds often involves interactions with biological targets through mechanisms such as competitive binding or enzyme inhibition, as explored in the synthesis and biological evaluation of related compounds (Veinberg et al., 2013).

Applications De Recherche Scientifique

Pharmacological Characterization and Potential Use in Depression and Addiction Disorders : A study by Grimwood et al. (2011) described a compound with a structure similar to the one , focusing on its pharmacological characterization. This compound, a κ-opioid receptor antagonist, demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Evaluation as Opioid Kappa Agonists : Research by Costello et al. (1991) involved the synthesis of a series of compounds structurally related to the specified chemical. These compounds were evaluated as opioid kappa agonists, showing significant analgesic effects (Costello et al., 1991).

Investigation in Insecticidal Applications : Fadda et al. (2017) explored the use of a precursor similar to the mentioned compound for synthesizing various heterocycles. These compounds were tested as insecticidal agents against the cotton leafworm, demonstrating potential in pest control (Fadda et al., 2017).

Antitumor Activity : Albratty et al. (2017) studied derivatives of a compound closely related to the one for their antitumor activity. Some of these derivatives showed promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).

Use in the Synthesis of New Heterocyclic Assemblies : Obydennov et al. (2017) demonstrated that compounds similar to the one mentioned can be used in cyclocondensation reactions to form new heterocyclic assemblies (Obydennov et al., 2017).

Synthesis of Polyfunctionally Substituted Heterocyclic Compounds : A study by Shams et al. (2010) discussed the synthesis of different heterocyclic derivatives using a compound structurally similar to the one , showing high inhibitory effects in antitumor activities (Shams et al., 2010).

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-11(8-16-12(18)3-4-13(16)19)15-9-14(5-6-14)10-2-1-7-20-10/h1-2,7H,3-6,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBSYAMMNRSWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)

![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)